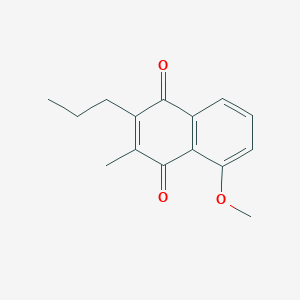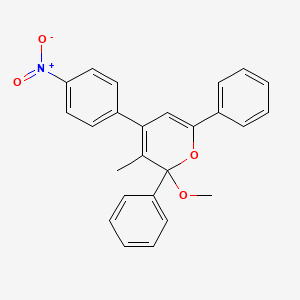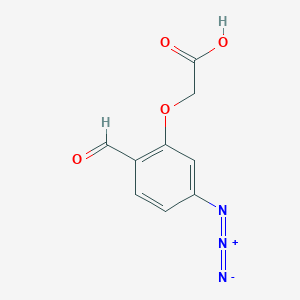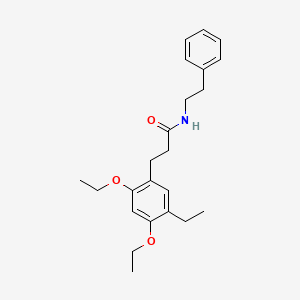![molecular formula C12H16OS B14427467 2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol CAS No. 82782-26-1](/img/structure/B14427467.png)
2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol is an organic compound characterized by its unique structure, which includes a sulfanyl group attached to a butenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol typically involves the reaction of 4-methylthiophenol with 2-methyl-3-buten-2-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can participate in redox reactions, influencing cellular processes and pathways. Additionally, the compound’s structure allows it to interact with various biological molecules, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol
- 3-Sulfanyl-2-methylbutan-1-ol
- **3-(2-Aminophenyl)sulfanylmethyl]-2,3-dihydro-4H-chromen-4-one
Uniqueness
2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol is unique due to its specific combination of a sulfanyl group and a butenol backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
82782-26-1 |
|---|---|
Formule moléculaire |
C12H16OS |
Poids moléculaire |
208.32 g/mol |
Nom IUPAC |
2-methyl-3-(4-methylphenyl)sulfanylbut-3-en-2-ol |
InChI |
InChI=1S/C12H16OS/c1-9-5-7-11(8-6-9)14-10(2)12(3,4)13/h5-8,13H,2H2,1,3-4H3 |
Clé InChI |
KYKVHDDFJMDJNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC(=C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



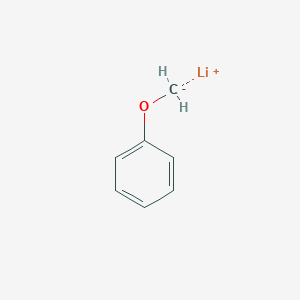
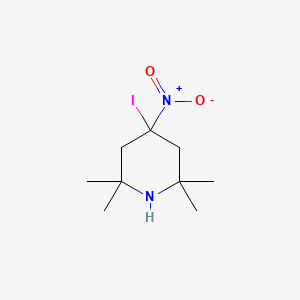
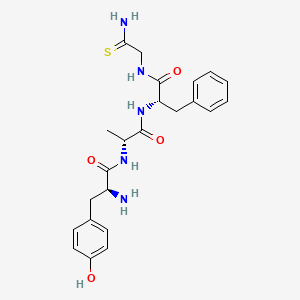

phosphanium bromide](/img/structure/B14427410.png)
![N-{4-Bromo-2-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14427415.png)

